
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone is a chemical compound that has garnered significant attention in the field of scientific research due to its unique structure and potential applications. This compound is also known as PAPP, and it is a potent inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that is involved in numerous physiological processes, including tissue remodeling, angiogenesis, and insulin-like growth factor (IGF) signaling. Inhibition of PAPP-A has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, cardiovascular disease, and osteoporosis.
Mechanism of Action
The mechanism of action of PAPP involves its inhibition of PAPP-A, which is a metalloproteinase that cleaves IGF-binding proteins (IGFBPs) and releases free IGF. By inhibiting PAPP-A, PAPP reduces the availability of free IGF, which has been implicated in various diseases, including cancer and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are also involved in the pathogenesis of many diseases.
Biochemical and Physiological Effects:
PAPP has been shown to have several biochemical and physiological effects in preclinical models. One of the main effects is the reduction of free IGF, which has been shown to contribute to cancer growth and cardiovascular disease. Additionally, PAPP inhibition has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many diseases. PAPP has also been shown to have potential benefits in bone remodeling, as it plays a role in regulating bone density.
Advantages and Limitations for Lab Experiments
One of the main advantages of PAPP as a research tool is its specificity for PAPP-A inhibition, which allows for targeted inhibition of this enzyme without affecting other metalloproteinases. Additionally, PAPP has been shown to have low toxicity in preclinical models, which makes it a safe and effective research tool. However, one of the limitations of PAPP is its relatively high cost, which can limit its use in large-scale experiments.
Future Directions
There are several potential future directions for PAPP research. One area of interest is the development of PAPP inhibitors as therapeutic agents for cancer, cardiovascular disease, and osteoporosis. Additionally, PAPP inhibitors could be used as research tools to further elucidate the role of PAPP-A in various physiological processes. Future research could also focus on the development of more cost-effective methods for synthesizing PAPP, which could make it more accessible for use in large-scale experiments. Overall, PAPP has significant potential as a research tool and therapeutic agent, and further research in this area is warranted.
Synthesis Methods
The synthesis of PAPP involves a series of chemical reactions that have been described in several research papers. One of the most common methods involves the condensation of 4-aminophenylpiperazine with ethyl 4-chloroacetoacetate, followed by reduction with sodium borohydride and cyclization with hydrazine hydrate. The resulting product is then purified using column chromatography to yield PAPP in high purity.
Scientific Research Applications
PAPP has been extensively studied in the field of scientific research due to its potential applications in various diseases. One of the main areas of interest is cancer, where PAPP inhibition has been shown to reduce tumor growth and metastasis in preclinical models. Additionally, PAPP inhibition has been shown to have potential benefits in cardiovascular disease by reducing atherosclerosis and improving vascular function. PAPP has also been investigated as a potential therapeutic target for osteoporosis, as it plays a role in bone remodeling.
properties
CAS RN |
133510-11-9 |
|---|---|
Product Name |
6-(alpha-Phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone |
Molecular Formula |
C23H26N4O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-methyl-3-[4-[4-(2-phenylacetyl)piperazin-1-yl]phenyl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O2/c1-17-15-21(28)24-25-23(17)19-7-9-20(10-8-19)26-11-13-27(14-12-26)22(29)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,28) |
InChI Key |
ZNOXJJOKUCXBAZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
synonyms |
6-(4-(4-phenylacetyl-1-piperazinyl)phenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(alpha-phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(phenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-PMDP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



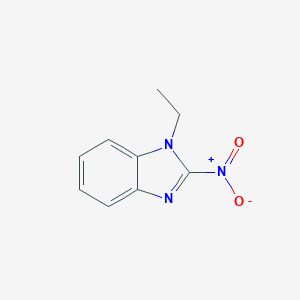
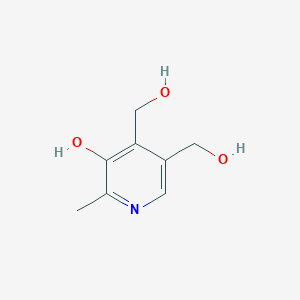
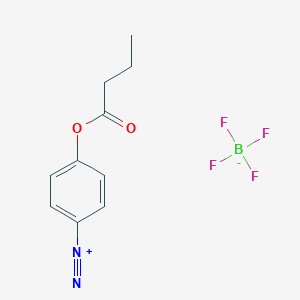
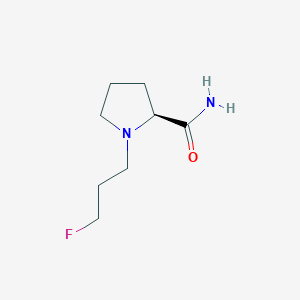

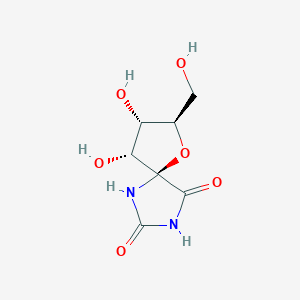

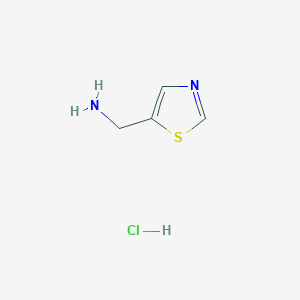

![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)

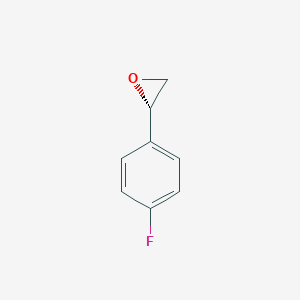
![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)
